5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid
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Overview
Description
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various biologically relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid typically involves the condensation of citric acid with β-substituted amines such as cysteamine, L-cysteine, or o-aminothiophenol . Another method involves the ring-expansion reaction of substituted semisquarate with lithiated thiazole . These reactions are often carried out under specific conditions such as refluxing in acetic anhydride and pyridine or using polyphosphoric acid at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole-pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole-pyridine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Iminothiazolo[3,2-a]pyridine: Similar in structure but with an imino group instead of an oxo group.
Thiazolo[3,2-a]pyridine-8-carbonitrile: Contains a nitrile group instead of a carboxylic acid.
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with different ring systems.
Uniqueness
5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid is unique due to its specific ring structure and the presence of both oxo and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H5NO3S |
---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-6-2-1-5(8(11)12)7-9(6)3-4-13-7/h1-4H,(H,11,12) |
InChI Key |
NDXJLILXPKUCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=CSC2=C1C(=O)O |
Origin of Product |
United States |
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